6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with bromine to introduce the bromo group at the 6-position. This is followed by the nucleophilic substitution of the amino group with piperazine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis, including bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the benzothiazole ring, modifying its electronic properties.
Substitution: The bromo group at the 6-position is a reactive site for various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antipsychotic and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Piperazin-1-yl-1,3-benzothiazole: Lacks the bromo group, resulting in different biological activities.
6-Chloro-2-piperazin-1-yl-1,3-benzothiazole: Similar structure but with a chloro group instead of bromo, leading to variations in reactivity and potency.
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Contains a methyl group on the piperazine ring, altering its pharmacological profile.
Uniqueness: 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of the bromo group, which enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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